An In-depth Technical Guide to 4-Butylpiperidine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Butylpiperidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Butylpiperidine, a saturated heterocyclic compound with applications in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its key spectral characteristics.
Core Concepts: Molecular Structure and Formula
4-Butylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine, substituted with a butyl group at the 4-position. Its chemical structure consists of a saturated cyclohexane ring where one methylene group is replaced by a nitrogen atom, and a four-carbon alkyl chain is attached to the carbon atom opposite the nitrogen.
Molecular Formula: C₉H₁₉N[1][2]
IUPAC Name: 4-butylpiperidine[2]
The structural representation of 4-Butylpiperidine is depicted in the following diagram:
Figure 1: Chemical structure of 4-Butylpiperidine.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Butylpiperidine is provided in the table below. The data presented includes both estimated and computed values from reputable chemical databases.
| Property | Value | Source |
| Molecular Weight | 141.25 g/mol | [1][2] |
| Melting Point | 28°C (estimate) | [1] |
| Boiling Point | 178.34°C (estimate) | [1] |
| Density | 0.8790 g/mL (estimate) | [1] |
| pKa | 10.70 ± 0.10 (Predicted) | [1] |
| XLogP3-AA | 2.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
Experimental Protocol: Synthesis of 4-Butylpiperidine
The synthesis of 4-Butylpiperidine can be effectively achieved through the catalytic hydrogenation of 4-butylpyridine. This method provides a high-yield and straightforward route to the desired saturated heterocyclic compound.
Reaction Scheme:
Figure 2: Synthesis of 4-Butylpiperidine via hydrogenation.
Materials and Reagents:
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4-Butylpyridine
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Platinum(IV) oxide (PtO₂, Adams' catalyst)
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Ethanol (anhydrous)
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Hydrogen gas (H₂)
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Argon or Nitrogen gas (for inert atmosphere)
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Magnesium sulfate (MgSO₄), anhydrous
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
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Rotary evaporator
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Separatory funnel
Procedure:
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Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-butylpyridine (1 equivalent). Dissolve the starting material in anhydrous ethanol.
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Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), carefully add platinum(IV) oxide (0.05 to 0.1 equivalents).
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Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi if using a Parr apparatus, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the reaction mixture vigorously at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 24 hours.
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Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the filter cake with ethanol.
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Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Dissolve the resulting residue in a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Butylpiperidine.
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Final Purification (Optional): If necessary, the product can be further purified by vacuum distillation to obtain highly pure 4-Butylpiperidine.
Spectral Data Analysis
The structural elucidation of 4-Butylpiperidine is confirmed through various spectroscopic techniques. Below are the expected key features in its NMR and IR spectra.
¹H NMR Spectroscopy:
The proton NMR spectrum of 4-Butylpiperidine is expected to show distinct signals for the protons on the piperidine ring and the butyl side chain.
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Piperidine Ring Protons: The protons on the piperidine ring will appear as complex multiplets in the upfield region, typically between δ 1.0 and 3.0 ppm. The protons alpha to the nitrogen (at the 2 and 6 positions) will be the most downfield of the ring protons.
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NH Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.
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Butyl Group Protons: The protons of the butyl group will show characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and multiplets for the methylene groups (CH₂) between δ 1.2 and 1.5 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide direct information about the carbon skeleton.
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Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region, typically between δ 25 and 50 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the ring carbons.
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Butyl Group Carbons: The four carbons of the butyl chain will appear in the δ 14-40 ppm range, with the terminal methyl carbon being the most upfield.
Infrared (IR) Spectroscopy:
The IR spectrum of 4-Butylpiperidine will exhibit characteristic absorption bands for the functional groups present.
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N-H Stretch: A moderate, somewhat broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
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C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are due to the C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the butyl group.
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N-H Bend: A bending vibration for the N-H group may be observed around 1590-1650 cm⁻¹.
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C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1250 cm⁻¹.
This guide provides essential technical information for professionals working with 4-Butylpiperidine. For further details on specific applications or analytical data, consulting peer-reviewed literature and specialized chemical databases is recommended.
